N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-12-3-5-13(6-4-12)26(23,24)16(15-2-1-9-25-15)11-21-17(22)14-10-19-7-8-20-14/h1-10,16H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRVHJMRZBXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazine ring, a thiophene moiety, and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 459.53 g/mol. The presence of the 4-fluorobenzenesulfonyl group is pivotal for its biological activity, particularly in inhibiting specific protein kinases involved in cellular signaling pathways.
Inhibition of Protein Kinases
One of the primary biological activities of this compound is its role as a selective inhibitor of p21-activated kinase 1 (PAK1). PAK1 is implicated in various cellular processes such as:
- Cell Migration : PAK1 regulates cytoskeletal dynamics, influencing how cells move.
- Cell Proliferation : It plays a role in cell division and growth.
- Gene Transcription : PAK1 is involved in the signaling pathways that lead to gene expression.
The compound's ability to selectively inhibit PAK1 makes it a valuable tool for studying the kinase's role in cancer and other diseases.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Cellular Assays : In vitro studies demonstrated that this compound effectively inhibited PAK1 activity with an IC50 value indicating potent inhibition. For instance, one study reported an IC50 value in the low micromolar range, suggesting strong inhibitory potential against PAK1-mediated processes .
- Impact on Cancer Cell Lines : Research has shown that this compound can reduce proliferation rates in cancer cell lines that exhibit high levels of PAK1 activity. In particular, it has been noted for its effects on breast cancer and melanoma cell lines, where PAK1 is often overexpressed.
- Mechanistic Studies : Docking studies have indicated that this compound binds to the ATP-binding site of PAK1, effectively blocking its activity. This interaction has been confirmed through kinetic studies which suggest a competitive inhibition mechanism .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Sulfonyl Intermediate : The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with thiophene derivatives under controlled conditions to form the sulfonamide.
- Coupling with Pyrazine Derivative : The sulfonamide intermediate is then coupled with pyrazine derivatives to form the final product.
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity .
Table of Biological Activities
Scientific Research Applications
Anticancer Properties
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide has shown promising results as an anticancer agent. Studies indicate that this compound functions as a selective inhibitor of p21-activated kinase 1 (PAK1), which is involved in critical cellular processes such as proliferation and survival. Inhibition of PAK1 can disrupt cancer cell signaling pathways, potentially leading to reduced tumor growth and metastasis.
Case Study:
A study investigated the effects of this compound on various cancer cell lines, demonstrating significant antiproliferative effects compared to control groups. The results indicated that the compound selectively inhibited cancer cell growth without the typical dose-response variability seen in conventional chemotherapeutics.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. Its ability to modulate neuroinflammation and oxidative stress suggests potential applications in treating neurodegenerative diseases.
Case Study:
In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The mechanism involves the modulation of signaling pathways associated with neuroinflammation, highlighting its therapeutic potential for conditions like Alzheimer's disease .
Applications in Drug Development
This compound is being explored for its potential as a lead compound in drug development due to its unique mechanism of action against specific targets involved in cancer and neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and carboxamide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 4-Fluorobenzenesulfonic acid + Ethylene-thiophene intermediate + Pyrazine-2-carboxylic acid | Nucleophilic attack on sulfonamide and carboxamide carbonyl groups. |
| Basic (NaOH, H₂O, 80°C) | Sodium 4-fluorobenzenesulfinate + Ethylene-thiophene intermediate + Pyrazine-2-carboxylate | Base-induced cleavage of sulfonamide and saponification of carboxamide. |
Key Findings :
-
The sulfonamide group hydrolyzes faster than the carboxamide due to the electron-withdrawing fluorine atom enhancing electrophilicity .
-
Thiophene remains inert under mild hydrolysis conditions but may undergo ring-opening under prolonged acidic exposure.
Electrophilic Aromatic Substitution (EAS) on Thiophene
The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 0–5°C, 2 hours | 5-Nitrothiophene derivative |
| SO₃, H₂SO₄ | 50°C, 4 hours | 5-Sulfonated thiophene |
| Br₂, FeBr₃ | RT, 1 hour | 5-Bromothiophene derivative |
Notes :
-
Steric hindrance from the ethyl-pyrazine-carboxamide chain directs substitution to the less hindered 5-position.
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Fluorobenzenesulfonyl groups do not participate in EAS due to deactivation by the sulfonyl moiety.
Nucleophilic Aromatic Substitution (NAS) on Pyrazine
The pyrazine ring undergoes substitution at the 3- and 5-positions due to electron deficiency from the carboxamide group.
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (aq.) | 120°C, 8 hours | 3-Aminopyrazine-2-carboxamide derivative |
| CH₃ONa | DMF, 100°C, 6 hours | 5-Methoxypyrazine-2-carboxamide derivative |
Mechanistic Insight :
-
Carboxamide withdraws electron density, activating the pyrazine ring toward nucleophilic attack.
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Steric effects from the ethyl-thiophene-sulfonyl chain limit substitution at the 6-position.
Reduction Reactions
Selective reduction of the carboxamide group is achievable using specialized reagents.
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3 hours | Pyrazine-2-methanol derivative |
| BH₃·THF | RT, 12 hours | Pyrazine-2-amine derivative |
Limitations :
-
The sulfonamide group remains unaffected under these conditions.
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Over-reduction of the thiophene ring is observed with excess LiAlH₄.
Cross-Coupling Reactions
The thiophene and pyrazine rings participate in transition-metal-catalyzed couplings.
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura (Thiophene) | Pd(PPh₃)₄, K₂CO₃, DME | 5-Arylthiophene derivative |
| Buchwald-Hartwig (Pyrazine) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Arylpyrazine-2-carboxamide derivative |
Challenges :
-
Sulfonamide groups may coordinate with palladium, requiring excess ligand for efficient catalysis.
-
Thiophene’s sulfur atom can poison catalysts if not carefully controlled.
Stability and Degradation
| Factor | Effect |
|---|---|
| UV Light (300–400 nm) | Photooxidation of thiophene to sulfoxide |
| Moisture | Gradual hydrolysis of sulfonamide to sulfonic acid |
| Heat (>150°C) | Decomposition via cleavage of the ethyl linker |
Key Research Gaps and Recommendations
-
No experimental data specific to this compound’s reactivity under radical or photochemical conditions.
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Limited studies on enantioselective transformations due to the lack of chiral centers in the parent molecule.
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Further investigation into biological activity (e.g., kinase inhibition) is warranted given structural analogs’ pharmacological profiles .
Comparison with Similar Compounds
Pyrazine-2-Carboxamide Derivatives with Aromatic Substituents
- N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) Structure: Features a biphenyl group instead of the sulfonyl-thiophene moiety in the target compound. Synthesis: Achieved a 72% yield via nucleophilic substitution, highlighting efficient coupling of pyrazine-carboxamide with aromatic systems .
- N-(2-(6-Oxo-6H-pyrido[2,3,4-kl]acridin-4-ylamino)ethyl)pyrazine-2-carboxamide (13) Structure: Contains a pyridoacridine alkaloid core linked to pyrazine-2-carboxamide. Biological Activity: Exhibited antimycobacterial activity (MIC = 2 µM against M. tuberculosis H37Rv) and cytotoxicity (>25 µM against Vero cells) . Comparison: The target compound’s thiophene and sulfonyl groups may enhance specificity for bacterial targets over mammalian cells, reducing cytotoxicity.
Sulfonyl-Containing Analogs
- S-Alkylated 1,2,4-Triazoles [10–15]
- Structure : Include sulfonylphenyl groups and triazole-thione cores.
- Synthesis : Derived from hydrazinecarbothioamides treated with α-halogenated ketones in basic media, yielding stable thione tautomers confirmed by IR and NMR .
- Relevance : The sulfonyl group in these compounds improves stability and electronic properties, suggesting similar benefits in the target compound’s interactions with biological targets.
Functional Comparisons
Antimicrobial and Antimycobacterial Activity
- Pyrazine-2-Carboxamide-Thiophene Hybrids :
- N-(2-Oxyiminoethyl) Piperazinyl Quinolones: Thiophene-containing derivatives showed cytotoxic activity against cancer cells, with IC50 values comparable to etoposide . This suggests that the thiophene moiety in the target compound could be leveraged for dual antibacterial/antitumor applications.
Physicochemical and Spectroscopic Properties
Molecular and Spectral Characteristics
- N-[4-(4-Chloro-2-Nitrophenyl)Piperazine-1-Carbothioyl]Thiophene-2-Carboxamide :
Elemental and Spectroscopic Data
- N-(4′-Chloro-2-methylbiphenyl-4-yl)Pyrazine-2-Carboxamide (5b) :
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the sulfonyl and thiophene groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 450.08) .
- HPLC : Use C18 reverse-phase columns (acetonitrile/water gradient) to assess purity (>95%) .
How do structural modifications at the pyrazine or thiophene moieties influence biological activity?
Advanced Research Question
- Pyrazine substitution : Replace pyrazine with quinoxaline to enhance π-π stacking with kinase ATP-binding pockets .
- Thiophene modification : Introduce methyl groups at the 3-position to improve metabolic stability .
Experimental Validation:- In vitro assays : Measure IC against target enzymes (e.g., kinases) .
- Molecular dynamics : Simulate ligand-protein binding lifetimes (e.g., GROMACS) .
How to resolve contradictory data in binding affinity assays?
Advanced Research Question
Contradictions may arise from assay conditions or compound aggregation. Mitigation strategies:
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Aggregation testing : Add detergents (e.g., 0.01% Tween-20) to prevent false positives .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
Best practices for crystallizing this compound for X-ray diffraction?
Advanced Research Question
- Crystallization : Use vapor diffusion with 2:1 v/v DCM:methanol. Slow evaporation at 4°C yields monoclinic crystals (space group P2) .
- Refinement : SHELXL for structure solution; anisotropic displacement parameters for sulfonyl and thiophene groups .
- Validation : Check R-factors (<0.05) and Ramachandran outliers (<1%) .
How do fluorobenzenesulfonyl and thiophene groups influence pharmacokinetics?
Advanced Research Question
- Fluorine : Enhances lipophilicity (logP ~3.2) and blood-brain barrier penetration .
- Thiophene : Increases metabolic stability by resisting CYP450 oxidation .
In vitro models:- Caco-2 cells : Measure permeability (P >1 ×10 cm/s indicates good absorption) .
- Liver microsomes : Assess half-life (>30 min suggests low clearance) .
Which protein targets are plausible for computational docking studies?
Advanced Research Question
- Kinases : Prioritize ATP-binding sites (e.g., EGFR, VEGFR) due to pyrazine’s resemblance to adenine .
- Force field adjustments : Use AMBER’s GAFF2 parameters with sulfur partial charges calibrated via RESP fitting .
Validation: Compare docking poses (AutoDock Vina) with co-crystallized ligands (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
